![molecular formula C26H25N3O4 B4962048 4-butyl-4-(4-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione](/img/structure/B4962048.png)
4-butyl-4-(4-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
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Overview
Description
4-butyl-4-(4-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as BNPP and is synthesized through a series of chemical reactions. BNPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of BNPP is not fully understood, but it is thought to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation.
Biochemical and Physiological Effects
BNPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of BNPP is its ease of synthesis, which makes it readily available for use in lab experiments. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on BNPP. One area of interest is its potential as a fluorescent probe for imaging cellular structures. Another area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of BNPP and its potential applications in various fields.
Synthesis Methods
BNPP is synthesized through a multi-step process that involves the reaction of 4-nitrobenzyl bromide with 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
BNPP has been studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, BNPP has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In chemistry, BNPP has been used as a reagent in organic synthesis reactions. In biology, BNPP has been studied for its potential as a fluorescent probe for imaging cellular structures.
properties
IUPAC Name |
4-butyl-4-[(4-nitrophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-2-3-18-26(19-20-14-16-23(17-15-20)29(32)33)24(30)27(21-10-6-4-7-11-21)28(25(26)31)22-12-8-5-9-13-22/h4-17H,2-3,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMGZKDOGOGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4-(4-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione |
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